1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-16-10(8-11(13)14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPPYJEKHAQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Ethylation and Carbonylation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yields and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Alkylation with Ethyl Group: The introduction of the ethyl group is performed using ethyl halides in the presence of a strong base.
- Attachment of the Piperidine Moiety: This involves nucleophilic substitution reactions where the pyrazole derivative reacts with piperidine derivatives.
Medicinal Chemistry
This compound serves as a valuable building block in drug development due to its structural properties that allow for diverse pharmacological activities. It has been investigated for potential applications in:
- Anti-inflammatory Agents: Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making this compound a candidate for further studies in inflammatory disease treatments.
- Analgesic Effects: Its unique structure suggests potential analgesic effects, which could be explored in pain management therapies.
Biological Studies
The compound's interaction with various biological pathways makes it significant in biological research:
- Enzyme Inhibition Studies: Preliminary studies suggest that this compound may act as an enzyme inhibitor, modulating specific biochemical pathways.
- Receptor Interaction: Investigations into its role as a receptor agonist or antagonist could reveal new therapeutic targets.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory Activity | Demonstrated significant inhibition of inflammatory markers in vitro. |
| Study B | Analgesic Potential | Showed promising results in pain relief models. |
| Study C | Enzyme Interaction | Identified as an inhibitor of specific enzymes linked to disease pathways. |
Mechanism of Action
The mechanism of action of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis at the Pyrazole 1- and 5-Positions
The table below summarizes key structural differences and similarities among related compounds:
*Estimated based on analogous structures.
Key Observations:
- Lipophilicity and Bioavailability : The 2-methylpiperidine-1-carbonyl group in the target compound enhances lipophilicity compared to unsubstituted piperidine analogs (e.g., 1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine) . This may improve blood-brain barrier penetration or target binding.
- Discontinued Analogs: Compounds like 1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine were discontinued, possibly due to metabolic instability or toxicity, highlighting the importance of substituent optimization .
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and various applications in medicinal chemistry, highlighting relevant research findings and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable carbonyl compound, followed by the introduction of the piperidine moiety via nucleophilic substitution.
Synthetic Route
- Formation of Pyrazole Ring : React hydrazine with a 1,3-diketone under acidic or basic conditions.
- Alkylation : Introduce the ethyl group using ethyl halides in the presence of a strong base.
- Piperidine Attachment : Attach the piperidine ring through a nucleophilic substitution reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to reduce inflammation in models such as carrageenan-induced paw edema in rats .
- Antimicrobial Properties : Some studies report significant antibacterial and antifungal activities associated with pyrazole derivatives .
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound and related compounds.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
-
Antitumor Efficacy :
- A derivative exhibited potent inhibitory effects on cancer cell proliferation, particularly in melanoma models.
- Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.
-
Anti-inflammatory Studies :
- In vivo experiments demonstrated that administration significantly reduced edema in animal models, supporting its use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step processes, including condensation of intermediates (e.g., pyrazole cores with piperidine derivatives). For example, a similar compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using cesium carbonate as a base, copper(I) bromide as a catalyst, and DMSO as a solvent under controlled temperatures (35°C for 48 hours) . Yield optimization may require adjusting stoichiometric ratios, solvent polarity, or catalyst loading. Purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bond connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, HRMS (ESI) m/z 215 ([M+H]⁺) was used to confirm a related pyrazole derivative . Infrared (IR) spectroscopy can identify functional groups like carbonyls (C=O stretch at ~1650–1750 cm⁻¹) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Pyrazole derivatives are sensitive to oxidation and hydrolysis. Stability studies should assess degradation under acidic/basic conditions, humidity, and light exposure. For instance, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine undergoes oxidation with KMnO₄ or H₂O₂, suggesting the need for inert storage (argon atmosphere, desiccants) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. Reaction path search methods, combined with molecular docking, can optimize interactions with biological targets. ICReDD’s approach integrates computational screening with experimental validation to prioritize derivatives, reducing trial-and-error cycles . For example, virtual screening identified uPAR inhibitors with modified pyrazole scaffolds .
Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer : Contradictions may arise from differences in bioavailability, metabolic stability, or assay conditions. Structure-Activity Relationship (SAR) analysis can pinpoint substituents affecting activity. A study on pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones revealed that 4-methoxyphenyl groups enhanced antibacterial efficacy in vitro but showed reduced in vivo potency due to rapid clearance . Parallel assays (e.g., microsomal stability tests) can bridge these gaps .
Q. What strategies are effective for elucidating the reaction mechanism of piperidine-carbonyl incorporation into the pyrazole core?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ¹³C or ¹⁵N) or intermediate trapping (e.g., quenching with nucleophiles) can identify key steps. For example, in the synthesis of N-(3-(2-methylpiperidin-1-yl)propyl)-2-phenylquinazolin-4-amine, the formation of the amide bond likely proceeds via activation of the carbonyl group (e.g., using carbodiimides) followed by nucleophilic attack by the piperidine amine . Kinetic studies under varying temperatures/pH levels further clarify rate-determining steps .
Q. How can researchers leverage hybrid experimental-computational workflows to optimize catalytic systems for this compound’s synthesis?
- Methodological Answer : Machine learning algorithms trained on reaction databases (e.g., USPTO) can predict optimal catalysts. For instance, copper(I) bromide was computationally identified as effective for Ullmann-type couplings in pyrazole synthesis . Experimental validation via Design of Experiments (DoE) matrices (e.g., varying catalyst loading, solvent, and temperature) refines these predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
